molecular formula C13H16N4 B13339760 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B13339760
M. Wt: 228.29 g/mol
InChI Key: MSUXRLFLMIPAHS-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound featuring a bicyclic framework comprising a pyrazole ring fused with a cyclopentane moiety. The molecule is substituted with an isopropyl group at the 1-position and a pyrazine ring at the 3-position. The isopropyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

1-propan-2-yl-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C13H16N4/c1-9(2)17-12-5-3-4-10(12)13(16-17)11-8-14-6-7-15-11/h6-9H,3-5H2,1-2H3

InChI Key

MSUXRLFLMIPAHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCC2)C(=N1)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrazine derivative with a cyclopentane-based precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or ethanol to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound Name Substituents Key Structural Features Impact on Properties
1-Isopropyl-3-(pyrazin-2-yl)-... (Target Compound) Pyrazine (electron-deficient) Aromatic N-heterocycle enhances polarity Potential for π-π stacking in drug targets
1-Isopropyl-3-(trifluoromethyl)-... CF₃ (electron-withdrawing) High electronegativity Improves metabolic stability
1-Isopropyl-3-(thiophen-3-yl)-... Thiophene (electron-rich) Sulfur atom enhances hydrophobicity May influence receptor binding kinetics
3-(5-Bromopyridin-3-yl)-... Bromopyridine (halogenated) Bromine adds steric bulk and reactivity Potential for cross-coupling reactions

Key Observations :

  • Pyrazine vs. Thiophene: The pyrazine substituent (target compound) introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic thiophene in analogs (e.g., ). This difference may dictate divergent applications in medicinal chemistry (e.g., targeting polar vs. nonpolar enzyme pockets) .
  • Trifluoromethyl (CF₃) : The CF₃ group in 1-Isopropyl-3-(trifluoromethyl)-... enhances metabolic stability and bioavailability compared to the pyrazine variant, making it more suitable for agrochemical applications (e.g., insecticidal activity with 70% efficacy against cotton aphid) .

Key Findings :

  • Trifluoromethyl Derivative : Demonstrates robust insecticidal activity, likely due to neurotoxic effects disrupting ion channels in pests .
  • Bromopyridine Analog : Exhibits dual anticancer and antimicrobial properties, attributed to halogenated aromatic systems interacting with cellular macromolecules .

Critical Analysis :

  • The trifluoromethyl derivative’s synthesis () is straightforward, leveraging classic pyrazole-forming reactions. In contrast, thiophene- and bromopyridine-containing analogs require advanced coupling or halogenation steps, increasing complexity .
  • The pyrazine variant may necessitate palladium-catalyzed cross-coupling for pyrazine introduction, similar to methods in for triazolopyrimidine derivatives .

Biological Activity

1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be represented as follows:

  • Molecular Formula: C12H15N3
  • Molecular Weight: 201.27 g/mol
  • LogP: 2.47 (indicating moderate lipophilicity)

This compound features a pyrazole ring fused with a cyclopentane structure, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The biological activities of 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole are primarily attributed to its interaction with various biological pathways.

Pharmacological Effects

  • Anti-inflammatory Activity:
    • Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds similar to 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have shown efficacy in reducing inflammation in animal models .
  • Antimicrobial Properties:
    • Some studies suggest that pyrazole-containing compounds exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
  • Anticancer Potential:
    • Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

The exact mechanism by which 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory responses and cellular signaling pathways.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

StudyFindings
Study A (2018)Demonstrated anti-inflammatory effects in a rat model using a dose-dependent approach.
Study B (2019)Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 128 µg/mL.
Study C (2020)Investigated the anticancer properties in vitro against human breast cancer cell lines, revealing significant reduction in cell viability at concentrations above 10 µM.

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